![molecular formula C7H10O4 B3274758 trans-2-(Ethoxycarbonyl)cyclopropanecarboxylic acid CAS No. 613261-14-6](/img/structure/B3274758.png)
trans-2-(Ethoxycarbonyl)cyclopropanecarboxylic acid
Overview
Description
Trans-2-(Ethoxycarbonyl)cyclopropanecarboxylic acid is a chemical compound with the molecular formula C7H10O4 . It has a molecular weight of 158.15 . The compound is solid in its physical form .
Molecular Structure Analysis
The IUPAC name for this compound is (1R,2R)-2-(ethoxycarbonyl)cyclopropanecarboxylic acid . The InChI code for this compound is 1S/C7H10O4/c1-2-11-7(10)5-3-4(5)6(8)9/h4-5H,2-3H2,1H3,(H,8,9)/t4-,5-/m1/s1 .Physical And Chemical Properties Analysis
This compound has a boiling point of 266.8±33.0 C at 760 mmHg . It is recommended to be stored at room temperature .Scientific Research Applications
Biophysical Investigation of O-acetylserine Sulfhydrylases
This compound has been used as a new tool for the biophysical investigation of O-acetylserine sulfhydrylases by fluorimetric methods and saturation transfer difference (STD) NMR . It provides further insights into the binding mode of small molecules to OASS enzymes .
Inhibitor of 3-Methylaspartase
A range of 1-substituted cyclopropane 1,2-dicarboxylic acids, including this compound, are synthesized and found to be good to potent inhibitors of 3-methylaspartase . The mode of action of the most potent inhibitor is consistent with it acting as a transition state analogue for the central substrate deamination reaction catalyzed by the enzyme .
Preparation of New Heterocyclic Derivatives
Cyclopropane-1,1-dicarboxylic acid was used in the preparation of new heterocyclic derivatives of cyclopropane dicarboxylic acid containing thiadiazole and 1,2,4-triazole moieties .
Preparation of Spiro-Cyclopropyl Metallocycles
It was also used to prepare spiro-cyclopropyl metallocycles .
Synthesis of Substituted Cyclopropane-1,2-Dicarboxylic Acids
For the synthesis of substituted cyclopropane-1,2-dicarboxylic acids, this compound is used as a key intermediate .
Investigation of Thermally Recyclable/Degradable Materials
The cyclobutane ring in a related compound, CBDA-4, was cleaved upon heating, making it a promising building block for thermally recyclable/degradable materials . This suggests potential applications of TRANS-1,2-CYCLOPROPANE-DICARBOXYLIC ACID MONO ETHYL ESTER in the field of sustainable materials.
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of Trans-1,2-Cyclopropane-Dicarboxylic Acid Mono Ethyl Ester is O-Acetylserine sulfhydrylase (OASS) . OASS is an enzyme present in bacteria and plants, but absent in mammals . It catalyzes the last step of cysteine biosynthesis .
Mode of Action
The compound interacts with OASS, inhibiting its function .
Biochemical Pathways
The inhibition of OASS affects the reductive sulfate assimilation pathway (RSAP) , which is responsible for cysteine biosynthesis in bacteria and plants . This pathway starts with the transport of sulfate into the cell, followed by its reduction to bisulfide. Sulfur is then incorporated into cysteine via the reactions catalyzed by the last two enzymes of RSAP: serine acetyltransferase (SAT) and OASS .
Pharmacokinetics
The compound is a solid at room temperature , suggesting that it may have good stability
Result of Action
The inhibition of OASS by Trans-1,2-Cyclopropane-Dicarboxylic Acid Mono Ethyl Ester can disrupt cysteine biosynthesis . This could potentially lead to a decrease in the production of biomolecules that rely on cysteine, affecting various cellular functions.
properties
IUPAC Name |
(1R,2R)-2-ethoxycarbonylcyclopropane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O4/c1-2-11-7(10)5-3-4(5)6(8)9/h4-5H,2-3H2,1H3,(H,8,9)/t4-,5-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRVQFDJETHFEQY-RFZPGFLSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1C[C@H]1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
trans-2-(Ethoxycarbonyl)cyclopropanecarboxylic acid | |
CAS RN |
31420-66-3 | |
Record name | rac-(1R,2R)-2-(ethoxycarbonyl)cyclopropane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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